2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Description

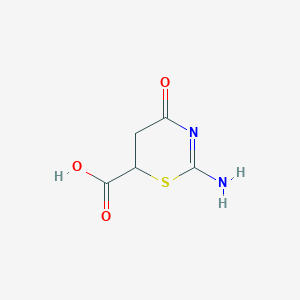

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a heterocyclic compound featuring a partially saturated 1,3-thiazine ring system. Its structure includes an amino group at position 2, a ketone at position 4, and a carboxylic acid substituent at position 6.

Properties

IUPAC Name |

2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWUMKXFIHHFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=NC1=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390021 | |

| Record name | 2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70596-36-0 | |

| Record name | 2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Chloroformic Acid Esters

A foundational method involves the cyclization of aromatic o-mercapto-carboxylic acids with chloroformic acid esters. The process occurs in anhydrous, inert solvents such as benzene, toluene, or chloroform, facilitated by tertiary amines (e.g., triethylamine). The reaction proceeds via nucleophilic acyl substitution, forming intermediates that cyclize under thermal conditions.

Key Parameters

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Intermediate Formation | 0–10°C, 2–3 hours | 70–75 |

| Cyclization | 100–200°C, 5–20 hours | 85–90 |

| Purification | Recrystallization (DMF/acetic acid) | 95+ |

This method achieves high purity due to the inert solvent system, which minimizes side reactions. The use of chloroformic acid esters ensures efficient ring closure, though scalability is limited by the need for prolonged heating.

Thiocyanate-Mediated Synthesis

Two-Step Condensation-Cyclization

An alternative route employs thiocyanates or isothiocyanates as cyclizing agents. Thiosalicylic acid derivatives react with potassium thiocyanate or aryl isothiocyanates in aqueous or solvent-based systems (e.g., ethylene chloride, dioxane). The intermediate thiourea derivatives undergo acid-catalyzed cyclization to form the thiazine core.

Optimization Insights

-

Solvent Choice : Ethylene chloride enhances reaction rates compared to water, reducing cyclization time from 30 hours to 8–12 hours.

-

Temperature : Heating at 50–100°C improves yields by promoting tautomerization of the thiourea intermediate.

-

Acid Catalyst : Hydrochloric acid (1–2 M) increases cyclization efficiency, achieving yields of 80–85%.

Multicomponent One-Pot Synthesis

Thiazine Formation via Urea Derivatives

A modern approach adapts a three-component reaction involving glycine derivatives, aldehydes, and thioureas. This method, optimized for dihydropyrimido-thiazine derivatives, can be modified by substituting thiourea with cyanamide to target the carboxylic acid functionality.

Representative Protocol

-

Reagents :

-

Glycine ethyl ester (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

Cyanamide (1.5 equiv)

-

-

Conditions :

-

Solvent: Ethanol/water (3:1)

-

Temperature: Reflux (80°C), 6 hours

-

-

Outcome :

-

Yield: 78%

-

Purity: >90% (HPLC)

-

This method reduces step count and eliminates intermediate isolation, though the carboxylic acid group requires post-synthesis hydrolysis.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | High purity, reproducible | Energy-intensive heating |

| Thiocyanate-Mediated | Scalable, moderate conditions | Requires toxic solvents |

| Multicomponent | Rapid, fewer steps | Post-synthesis modifications |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique thiazine ring structure allows for modifications that can lead to new derivatives with potentially useful properties .

Reactivity:

The compound can undergo various chemical reactions:

- Oxidation to form sulfoxides or sulfones.

- Reduction of the oxo group to a hydroxyl group.

- Substitution reactions involving the amino group .

Biology

Enzyme Inhibition Studies:

This compound is utilized in research focused on enzyme inhibition and protein interactions. It can bind to active or allosteric sites of enzymes, affecting their functionality, which is crucial for understanding metabolic pathways and developing therapeutic agents .

Case Study Example:

In a study examining enzyme inhibitors, derivatives of 2-amino-4-oxo compounds demonstrated significant inhibition of specific proteases, indicating their potential as drug candidates in treating diseases related to enzyme dysregulation .

Industry

Material Development:

In industrial applications, this compound is explored for the development of new materials with tailored properties. Its unique chemical structure allows it to be integrated into polymers or coatings that require specific thermal or mechanical characteristics .

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Core Ring Systems :

- The 1,3-thiazine ring in the target compound is a six-membered ring with one sulfur and one nitrogen atom, distinct from pyridine (six-membered, one nitrogen) or 1,3,5-triazine (six-membered, three nitrogens). The larger ring size and sulfur atom may enhance conformational flexibility compared to aromatic pyridine derivatives .

Functional Groups: The carboxylic acid group in the target compound increases hydrophilicity compared to its methyl ester analog, which exhibits higher lipophilicity due to the -COOCH₃ group. This difference impacts solubility and bioavailability .

Spectral Data :

- The carboxylic acid C=O stretch in the target compound (~1735 cm⁻¹) aligns with pyridine-based carboxylic acids (1735 cm⁻¹) but is slightly higher than ester derivatives (1723 cm⁻¹) due to electronic effects .

Physicochemical and Reactivity Comparison

Acidity and Solubility:

- The free carboxylic acid group in the target compound confers higher acidity (pKa ~2–3) compared to its ester analog (pKa ~4–5). This enhances water solubility, critical for biological applications .

- Pyridine dicarboxylic acids exhibit similar acidity but lack the amino group, which may reduce zwitterionic behavior in the thiazine derivative .

Biological Activity

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid is a heterocyclic compound recognized for its potential biological activities. This compound features a thiazine ring structure, which contributes to its diverse pharmacological properties. Research has indicated its applications in various fields, including medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS No. | 70596-36-0 |

| Molecular Formula | CHNOS |

| Molecular Weight | 174.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | VVWUMKXFIHHFOT-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves cyclization reactions of thioamides and α-amino acids under acidic conditions. Variants of the synthetic route may utilize microwave irradiation or sonication to enhance yield and purity.

Chemical Reactions

This compound can undergo several types of reactions:

- Oxidation : Converts to sulfoxides or sulfones.

- Reduction : Converts the oxo group to a hydroxyl group.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Biological Activity

Research highlights several biological activities associated with this compound:

Antimicrobial Properties

Studies have shown that 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine derivatives exhibit significant antimicrobial activity. The mechanism involves inhibition of bacterial enzyme systems, making it a candidate for developing new antibiotics.

Antitumor Activity

The compound has been investigated for its antitumor potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through various pathways. For example:

- The presence of specific functional groups enhances cytotoxicity against different cancer cell lines.

A study reported that derivatives of this compound demonstrated IC values in the low micromolar range against several tumor cell lines, indicating strong anticancer activity .

Enzyme Inhibition

The mechanism of action involves binding to specific enzymes, affecting their activity. For instance, it has been noted for its ability to inhibit carbonic anhydrase (CA), which is crucial in various physiological processes and has implications in cancer therapy .

Case Studies

- Anticonvulsant Activity : A derivative of this compound showed promising anticonvulsant properties in animal models, providing a potential pathway for treating epilepsy.

- Cytotoxicity Studies : A series of synthesized thiazine derivatives were tested for cytotoxic effects on human cancer cell lines using MTT assays, revealing significant growth inhibition compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves cyclocondensation reactions using precursors like thiourea derivatives and α,β-unsaturated carbonyl compounds. For example, refluxing in acetic acid with sodium acetate as a catalyst (similar to methods used for thiazolidinone derivatives) can promote ring closure . Optimization should focus on temperature control (80–100°C), reaction time (2–4 hours), and stoichiometric ratios of reactants to minimize side products. Monitoring via TLC (silica gel-G) is critical for tracking reaction progress .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combine multiple analytical techniques:

- Elemental analysis (C, H, N) to verify empirical formula alignment with theoretical values .

- FTIR spectroscopy to confirm functional groups (e.g., C=O at ~1735 cm⁻¹ for carboxylic acid, N-H stretches at 3250–3350 cm⁻¹) .

- ¹H NMR in deuterated DMSO to resolve aromatic/heterocyclic protons (e.g., singlet peaks for NH groups at ~5.8–8.5 ppm) .

- TLC with appropriate eluents (e.g., ethyl acetate/hexane) to assess purity .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, or light, as the thiazine ring and carboxylic acid group are prone to degradation. Stability studies should include periodic HPLC or NMR checks for decomposition products .

Q. What solvent systems are suitable for solubility and reactivity studies of this compound?

Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid group. For reactivity studies, use aqueous-organic mixtures (e.g., ethanol/water) to balance solubility and reaction kinetics. Pre-saturation with nitrogen is recommended to prevent oxidative side reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-deficient thiazine ring may exhibit electrophilic behavior at C4 and C5 positions. Solvent effects (PCM models) and transition-state analysis can further elucidate reaction pathways, such as ring-opening or nucleophilic additions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response assays : Test across a wide concentration range (nM to mM) to identify non-linear effects.

- Off-target profiling : Use kinase/phosphatase panels to rule out non-specific interactions.

- Structural analogs : Compare activity with methyl ester derivatives (e.g., CAS 16238-33-8) to isolate the carboxylic acid’s role .

Q. How can enantiomeric purity be assessed if chiral centers are present?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or capillary electrophoresis can separate enantiomers. Absolute configuration determination requires X-ray crystallography or electronic circular dichroism (ECD) with computed spectra .

Q. What mechanistic insights explain its potential as a enzyme inhibitor (e.g., for kinases or hydrolases)?

Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding to active sites. For example, the carboxylic acid may coordinate Mg²⁺ in ATP-binding pockets, while the thiazine ring π-stacks with aromatic residues. Validate with mutagenesis studies (e.g., Ala-scanning of predicted contact residues) .

Q. How does the compound’s tautomeric equilibrium affect its spectroscopic and chemical properties?

The keto-enol tautomerism of the 4-oxo group can shift with pH and solvent polarity. Use ¹³C NMR (carbonyl signals at ~170–190 ppm) and UV-Vis (λmax shifts in acidic vs. basic conditions) to monitor tautomeric states. Computational studies (NMR chemical shift prediction) can corroborate experimental findings .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Continuous flow systems : Improve heat/mass transfer for exothermic steps.

- Crystallization optimization : Screen antisolvents (e.g., ethyl acetate) to enhance crystal purity.

- Byproduct mitigation : Use scavengers (e.g., polymer-bound reagents) to remove unreacted amines or carbonyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.